molecular formula C19H36O2 B8474056 2-Methylideneoctadecanoic acid CAS No. 6818-51-5

2-Methylideneoctadecanoic acid

カタログ番号: B8474056
CAS番号: 6818-51-5
分子量: 296.5 g/mol
InChIキー: RKQDHVGICBPMIZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

For this analysis, comparisons will focus on structurally or functionally related compounds from the evidence, such as branched-chain fatty acids, esters, and derivatives with similar chain lengths or substituents.

特性

CAS番号

6818-51-5

分子式

C19H36O2

分子量

296.5 g/mol

IUPAC名

2-methylideneoctadecanoic acid

InChI

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2)19(20)21/h2-17H2,1H3,(H,20,21)

InChIキー

RKQDHVGICBPMIZ-UHFFFAOYSA-N

正規SMILES

CCCCCCCCCCCCCCCCC(=C)C(=O)O

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

2-Methylundecanoic Acid (CAS 24323-25-9)

  • Structure : A branched-chain fatty acid with an 11-carbon backbone and a methyl group at the second carbon (C12H24O2) .
  • Key Properties: Molecular weight = 200.32 g/mol. Unlike 2-Methylideneoctadecanoic acid, this compound is shorter (C11 vs. C18) and features a saturated methyl branch rather than a methylidene group.
  • Functional Relevance : Shorter-chain branched acids like this are often studied for their biological activity or as intermediates in organic synthesis.

2-Methyldodecanoic Acid (CAS not specified)

  • Structure : A 12-carbon fatty acid with a methyl branch at the second carbon .
  • Key Properties: While exact data are unavailable, its molecular formula (C13H26O2) suggests a saturated structure. The longer chain compared to 2-Methylundecanoic acid (C12 vs. C11) may influence physical properties like melting point and solubility.

Methyl Eicosanoate (CAS 2874-74-0)

  • Structure: A methyl ester of eicosanoic acid (C20H40O2), a saturated 20-carbon fatty acid .
  • Key Properties: Molecular weight = 326.56 g/mol; boiling point = 371°C. Compared to 2-Methylideneoctadecanoic acid, this compound is longer (C20 vs. C18) and lacks branching or unsaturation. Esters like this are typically more volatile than free acids due to reduced hydrogen bonding.

1,2-Ethanediyl Ester Octadecanoic Acid (CAS 627-83-8)

  • Structure: A diester derivative of octadecanoic acid (stearic acid) with two ester groups (C38H74O4) .
  • Key Properties: Molecular weight = 594.99 g/mol. Such esters are often used in polymer chemistry or as plasticizers.

Hexadecanoic Acid, 2-Methoxy-, Methyl Ester (CAS 16725-36-3)

  • Structure: A methoxy-substituted methyl ester of hexadecanoic acid (C18H36O3) .
  • Key Properties: Molecular weight = 300.48 g/mol. The methoxy group at position 2 introduces polarity, which could affect solubility and reactivity compared to non-substituted acids like 2-Methylideneoctadecanoic acid.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Chain Length Key Differences from Target Compound Reference
2-Methylundecanoic Acid C12H24O2 200.32 Carboxylic acid, methyl C11 Shorter chain; saturated methyl branch
Methyl Eicosanoate C21H42O2 326.56 Ester C20 Longer chain; no branching/unsaturation
1,2-Ethanediyl Ester Octadecanoic Acid C38H74O4 594.99 Diester C18 (x2) Saturated; diester structure
2-Methoxyhexadecanoic Acid Methyl Ester C18H36O3 300.48 Ester, methoxy C16 Methoxy substitution; esterified carboxyl

Research Findings and Implications

Functional Group Effects: Esters (e.g., Methyl Eicosanoate) are less polar than free acids, enhancing solubility in organic solvents .

Synthetic Utility: Diesters like 1,2-Ethanediyl Ester Octadecanoic Acid are valuable in producing biodegradable polymers due to their stability and flexibility .

Q & A

Q. What statistical approaches resolve contradictions in biological activity data for 2-Methylideneoctadecanoic acid across different cell lines?

  • Methodological Answer : Hierarchical clustering or principal component analysis (PCA) can identify confounding variables (e.g., cell line-specific lipid metabolism). Dose-response curves should be analyzed using nonlinear regression (e.g., Hill equation) to quantify EC50_{50} variability. Meta-analysis of independent studies, accounting for batch effects via mixed-effects models, enhances reproducibility .

Q. How can isotopic labeling (e.g., 13C^{13}\text{C}- or 2H^{2}\text{H}-) elucidate the metabolic fate of 2-Methylideneoctadecanoic acid in vivo?

  • Methodological Answer : Synthesize isotopically labeled analogs via deuterated Grignard reagents or 13C^{13}\text{C}-enriched precursors. Track incorporation into lipid pools using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Kinetic isotope effects (KIEs) can be quantified to distinguish enzymatic vs. non-enzymatic pathways, as applied in studies of branched-chain fatty acid metabolism .

Q. What experimental designs mitigate batch-to-batch variability in 2-Methylideneoctadecanoic acid synthesis for pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles: vary reaction parameters (temperature, catalyst loading) systematically using factorial designs. Characterize each batch via differential scanning calorimetry (DSC) for melting point consistency and X-ray diffraction (XRD) for crystallinity. Use ANOVA to identify critical process parameters .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in reported solubility data for 2-Methylideneoctadecanoic acid across solvents?

  • Methodological Answer : Standardize solubility testing via the shake-flask method under controlled temperature (e.g., 25°C ± 0.1°C). Use Karl Fischer titration to confirm solvent water content. Compare results with Hansen solubility parameters (HSPs) to rationalize solvent compatibility. Outliers may arise from polymorphic forms, necessitating powder XRD analysis .

Q. What bioinformatics tools are suitable for identifying homologous enzymes that metabolize 2-Methylideneoctadecanoic acid?

  • Methodological Answer : Use BLAST or HMMER to search protein databases for conserved domains (e.g., acyl-CoA synthetase motifs). Molecular docking (AutoDock Vina) can predict substrate binding to candidate enzymes. Validate predictions with in vitro assays using recombinant proteins and LC-MS-based metabolite profiling .

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